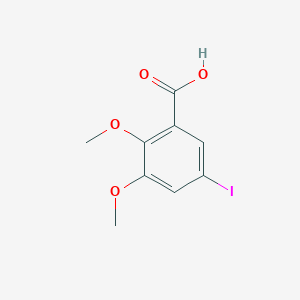

5-Iodo-2,3-dimethoxybenzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Synthetic Transformations

The presence of a halogen atom on a benzoic acid scaffold provides a reactive handle for numerous synthetic transformations. These derivatives are particularly crucial as precursors for pharmaceuticals, agrochemicals, and materials science applications. nih.govmdpi.com The carbon-halogen bond can be strategically cleaved and replaced, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

One of the most powerful applications of halogenated benzoic acids is in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The iodine atom in iodo-substituted benzoic acids is particularly reactive in these transformations, making them highly sought-after starting materials. nih.gov

Overview of Aromatic Iodination Strategies in Modern Synthesis

The introduction of an iodine atom onto an aromatic ring, known as aromatic iodination, is a fundamental transformation in organic synthesis. Aryl iodides are valuable precursors due to the high reactivity of the carbon-iodine bond, which facilitates a variety of follow-up reactions. nih.govthieme-connect.com Over the years, numerous methods have been developed for the regioselective iodination of aromatic compounds.

Traditional methods often involve electrophilic aromatic substitution using molecular iodine (I₂) in the presence of an oxidizing agent. mdpi.com However, these methods can sometimes lack selectivity and require harsh reaction conditions. Modern synthetic chemistry has seen the advent of more sophisticated and milder iodination strategies.

These modern approaches include:

Transition-metal-catalyzed iodination: This involves the use of catalysts based on metals like palladium, copper, and gold to facilitate the iodination process, often with high regioselectivity and functional group tolerance. thieme-connect.com

Iodination via C-H activation: This powerful strategy allows for the direct conversion of a C-H bond on an aromatic ring to a C-I bond, offering a more atom-economical approach. thieme-connect.com

Use of hypervalent iodine reagents: These reagents are highly reactive and can efficiently transfer an iodine atom to an aromatic ring under mild conditions.

The choice of iodination strategy depends on the specific substrate and the desired outcome. For electron-rich aromatic compounds, milder methods are often sufficient, while more robust methods may be required for electron-deficient systems. organic-chemistry.orgacs.org

| Iodination Strategy | Description | Key Features |

| Electrophilic Aromatic Substitution | Direct reaction of an aromatic ring with an electrophilic iodine source (e.g., I₂, NIS). | Often requires an activating group on the aromatic ring and can sometimes lead to mixtures of isomers. acs.org |

| Transition-Metal Catalysis | Use of catalysts (e.g., Pd, Cu, Au) to facilitate the iodination reaction. | Offers high regioselectivity and functional group tolerance under milder conditions. thieme-connect.com |

| C-H Activation | Direct conversion of an aromatic C-H bond to a C-I bond. | Highly atom-economical and allows for the functionalization of otherwise unreactive positions. thieme-connect.com |

| Hypervalent Iodine Reagents | Use of reagents like iodic acid or sodium periodate (B1199274) as the iodine source. | Can be effective for a range of aromatic compounds, including some deactivated systems. nih.govnih.gov |

Research Trajectory of 5-Iodo-2,3-dimethoxybenzoic Acid within Substituted Aromatics

This compound itself is a valuable building block in organic synthesis. Its synthesis and reactions have been explored in the context of creating more complex molecules. The presence of the iodo group at the 5-position, flanked by methoxy (B1213986) groups at the 2- and 3-positions, provides a unique combination of steric and electronic properties that can be exploited in various synthetic strategies.

Research involving this specific compound often focuses on its utility in cross-coupling reactions to introduce new substituents at the 5-position of the dimethoxybenzoic acid core. For example, it can be coupled with boronic acids (Suzuki coupling) or organotin reagents (Stille coupling) to form biaryl structures or introduce other carbon-based fragments. colab.wsresearchgate.net The resulting substituted 2,3-dimethoxybenzoic acid derivatives can serve as intermediates in the synthesis of natural products and pharmacologically active compounds.

The synthesis of this compound typically starts from 2,3-dimethoxybenzoic acid, which is then subjected to an electrophilic iodination reaction. The directing effects of the methoxy and carboxylic acid groups guide the iodine atom to the 5-position of the aromatic ring. The specific conditions for this iodination can vary, but often involve the use of an iodine source in the presence of an oxidizing agent or a strong acid.

| Property | Value |

| Chemical Formula | C₉H₉IO₄ |

| Molecular Weight | 324.07 g/mol |

| Appearance | Solid |

| Key Functional Groups | Carboxylic Acid, Methoxy (x2), Aryl Iodide |

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO4 |

|---|---|

Molecular Weight |

308.07 g/mol |

IUPAC Name |

5-iodo-2,3-dimethoxybenzoic acid |

InChI |

InChI=1S/C9H9IO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

CDTUOGIMRVPSJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Synthesis of 5 Iodo 2,3 Dimethoxybenzoic Acid

Direct Electrophilic Iodination Protocols

Direct iodination of the aromatic ring of 2,3-dimethoxybenzoic acid presents a straightforward route to the target molecule. This method relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Reagent Systems for Aromatic Iodination

Several reagent systems are commonly employed for the electrophilic iodination of activated aromatic compounds. These systems generate a potent electrophilic iodine species that can attack the electron-rich aromatic ring. Commonly used reagents include:

Iodobenzene (B50100) Diacetate: This hypervalent iodine reagent can deliver an electrophilic iodine species under appropriate conditions.

N-Iodosuccinimide (NIS): NIS is a versatile and widely used source of electrophilic iodine. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org Its reactivity can be enhanced by the presence of an acid catalyst. researchgate.netresearchgate.netorganic-chemistry.org

Iodine Monochloride (ICl): As an interhalogen compound, iodine monochloride is a polarized molecule that acts as a source of I⁺ for electrophilic substitution reactions.

These reagents offer varying degrees of reactivity and are chosen based on the specific substrate and desired reaction conditions.

Influence of Solvent and Reaction Conditions on Regioselectivity

The choice of solvent and reaction conditions plays a crucial role in controlling the regioselectivity of the iodination reaction. Acidic conditions are known to improve both the reaction rate and the regioselectivity of iodinations using N-Iodosuccinimide. researchgate.netresearchgate.net For instance, the use of a catalytic amount of trifluoroacetic acid (TFA) with NIS in a suitable solvent can effectively promote the iodination of methoxy-substituted aromatic compounds. researchgate.netorganic-chemistry.org The solvent itself can also influence the outcome, with various organic solvents being employed depending on the specific reagent system. The reaction temperature and time are also critical parameters that need to be optimized to achieve the desired product with high selectivity and yield.

Role of Methoxy (B1213986) and Carboxyl Functionalities in Directing Iodination

The regiochemical outcome of the direct iodination of 2,3-dimethoxybenzoic acid is a consequence of the combined directing effects of the two methoxy groups and the carboxyl group.

Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and are ortho, para-directors. This means they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. In 2,3-dimethoxybenzoic acid, the 2-methoxy group directs towards positions 1 (which is already substituted) and 3 (also substituted), and most importantly, position 5 (para). The 3-methoxy group directs towards positions 2 (substituted) and 4 (ortho) and 6 (ortho).

Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the meta position relatively more reactive towards electrophiles. In this case, the carboxyl group at position 1 would direct an incoming electrophile to position 5 (meta).

Considering these effects in concert, the position para to the strongly activating 2-methoxy group (C-5) is the most favored site for electrophilic substitution. This position is also meta to the deactivating carboxyl group, which further reinforces the directing effect towards this site. The steric hindrance from the adjacent substituents also plays a role, making the C-5 position more accessible compared to other activated positions.

Multi-step Synthetic Routes from Precursors

An alternative to direct iodination involves the construction of the 5-Iodo-2,3-dimethoxybenzoic acid molecule through a series of sequential reactions starting from simpler, readily available precursors.

Preparation of Key Dimethoxybenzene Intermediates

A common strategy in multi-step synthesis is to first prepare a key intermediate that already contains the desired substitution pattern on the benzene (B151609) ring. For the synthesis of this compound, a suitable precursor would be a 1,2-dimethoxybenzene derivative.

One of the classical methods for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts Alkylation . This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While this is a powerful tool for C-C bond formation, its application in the synthesis of specific dimethoxybenzene intermediates would require careful consideration of the starting materials and reaction conditions to achieve the desired regioselectivity.

A more targeted approach would involve starting with a precursor that already contains the 2,3-dimethoxy substitution pattern and then introducing the iodo and carboxyl functionalities in subsequent steps.

Oxidation Reactions for Carboxylic Acid Formation

Once a suitable iodinated dimethoxybenzene precursor is obtained, the final step is the introduction of the carboxylic acid group. A common and effective method for this transformation is the oxidation of a methyl group attached to the aromatic ring.

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can be used to convert an alkyl group on an aromatic ring to a carboxylic acid. researchgate.net This reaction is typically carried out under heating in an aqueous solution. For the synthesis of this compound, a plausible multi-step route would involve the synthesis of 5-iodo-2,3-dimethoxytoluene, followed by its oxidation with potassium permanganate to yield the final product. Care must be taken to ensure that the reaction conditions are controlled to avoid over-oxidation or side reactions involving the other functional groups.

Another potential multi-step route could involve the synthesis of 5-iodo-2,3-dimethoxybenzaldehyde, which can then be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. rsc.org

Synthesis of Structural Analogs and Related Iodinated Benzoic Acids

The synthesis of structural analogs of this compound, including brominated and chlorinated derivatives, as well as positional isomers, provides valuable insights into structure-activity relationships and allows for the exploration of a broader chemical space.

Comparative Synthesis of Brominated and Chlorinated Analogs

The synthesis of brominated and chlorinated analogs of 2,3-dimethoxybenzoic acid often follows similar synthetic pathways to the iodinated compound, with the halogenation step being the primary point of differentiation.

For the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde , a precursor to the corresponding benzoic acid, a two-step process can be employed starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step involves bromination of o-vanillin with molecular bromine in glacial acetic acid to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Subsequent methylation of the phenolic hydroxyl group with methyl iodide in the presence of potassium carbonate affords the desired 5-bromo-2,3-dimethoxybenzaldehyde.

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde can be achieved through the direct bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) in dimethylformamide (DMF).

The preparation of 2-bromo-4,5-dimethoxybenzoic acid can be accomplished by reacting 3,4-dimethoxy-toluene with sulfuric acid, hydrogen peroxide, and a metal bromide for directed bromination to obtain 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized using potassium permanganate to yield the final product.

For chlorinated analogs, such as 5-chloro-2-methoxybenzoic acid , the synthesis can start from 5-chlorosalicylic acid. Methylation with methyl iodide in the presence of potassium carbonate in DMF yields the desired product. Another method involves the methylation of methyl 5-chlorosalicylate with dimethyl sulfate and sodium hydroxide. The synthesis of 2-chloro-4,5-dimethoxybenzoic acid can be achieved by oxidizing 2-chloro-4,5-dimethoxy benzyl chloride with potassium permanganate.

| Halogenated Analog | Starting Material | Halogenating/Methylating Agents | Key Steps |

| 5-Bromo-2,3-dimethoxybenzaldehyde | o-Vanillin | Bromine, Methyl iodide | Bromination followed by methylation. |

| 6-Bromo-2,3-dimethoxybenzaldehyde | 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide | Direct bromination. |

| 2-Bromo-4,5-dimethoxybenzoic acid | 3,4-Dimethoxy-toluene | Metal bromide, Potassium permanganate | Directed bromination followed by oxidation. |

| 5-Chloro-2-methoxybenzoic acid | 5-Chlorosalicylic acid | Methyl iodide | Methylation. |

| 2-Chloro-4,5-dimethoxybenzoic acid | 2-Chloro-4,5-dimethoxy benzyl chloride | Potassium permanganate | Oxidation. |

Synthesis of Positional Isomers and Varying Methoxy Substitution Patterns

The synthesis of positional isomers of iodinated benzoic acids and analogs with different methoxy substitution patterns is crucial for understanding the influence of substituent placement on the chemical and biological properties of these compounds.

The synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid can be achieved through the iodination of 3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate (AgTFA).

For the synthesis of 2-iodo-3,5-dimethoxybenzoic acid , a similar approach can be used, starting from 3,5-dimethoxybenzoic acid and employing an iodinating agent like silver trifluoroacetate with iodine.

The preparation of 4-iodo-3-nitrobenzoic acid involves the diazotization of 4-amino-3-nitrobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide.

The synthesis of m-iodobenzoic acid can be achieved by diazotization of m-aminobenzoic acid and subsequent treatment with potassium iodide.

The synthesis of various methoxy-substituted benzoic acids often starts with the corresponding hydroxybenzoic acids, which are then methylated. For example, 3,5-dimethoxybenzoic acid can be prepared from 3,5-dihydroxybenzoic acid by methylation with dimethyl sulfate in the presence of potassium carbonate.

| Isomer/Analog | Starting Material | Key Reagents | Synthetic Approach |

| 2-Iodo-3,4,5-trimethoxybenzoic acid | 3,4,5-Trimethoxybenzoic acid | Iodine, Silver trifluoroacetate | Direct iodination. |

| 2-Iodo-3,5-dimethoxybenzoic acid | 3,5-Dimethoxybenzoic acid | Iodine, Silver trifluoroacetate | Direct iodination. |

| 4-Iodo-3-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | Sodium nitrite, Potassium iodide | Diazotization followed by Sandmeyer reaction. |

| m-Iodobenzoic acid | m-Aminobenzoic acid | Sodium nitrite, Potassium iodide | Diazotization followed by Sandmeyer reaction. |

| 3,5-Dimethoxybenzoic acid | 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, Potassium carbonate | Methylation. |

Optimization and Scale-up Considerations in this compound Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful optimization of reaction conditions and the development of efficient and scalable processes.

Enhancement of Reaction Yields and Purity

For iodinated benzoic acids, several strategies can be employed to enhance reaction yields and purity. The choice of iodinating agent and reaction conditions is critical. For instance, in the synthesis of 5-iodo-2-methylbenzoic acid, reacting 2-methylbenzoic acid with iodine and periodic acid in the presence of an acid catalyst has been reported, though with modest yields and purity.

To improve upon such methods, the use of microporous compounds, such as β-form zeolites, has been shown to enhance the selectivity of the iodination of 2-methylbenzoic acid, leading to higher purity of the desired 5-iodo isomer. The microporous material can be suspended in the reaction mixture and easily separated for recycling after the reaction is complete.

Purification techniques are also crucial for obtaining high-purity products. Post-synthesis purification via methods like solid-phase extraction (SPE), thin-layer chromatography (TLC), or recrystallization is often necessary to remove unreacted starting materials and byproducts. For 5-iodo-2-methylbenzoic acid, a purification step involving sublimation, distillation, and/or crystallization is essential for obtaining a high-purity product.

Development of Efficient and Selective Processes

The development of efficient and selective processes is a key consideration for the large-scale synthesis of this compound. This involves minimizing the number of synthetic steps, using cost-effective and readily available starting materials, and employing reaction conditions that are amenable to scale-up.

For the methylation step, enzymatic cascades using methyltransferases offer a highly selective and sustainable route. By generating the expensive SAM cofactor in situ, the process becomes more economically viable for larger-scale production.

In the context of halogenation, the development of one-pot syntheses can significantly improve efficiency. For example, a one-pot, three-component synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones using a novel ionic liquid as a catalyst highlights the potential of such approaches to simplify synthetic procedures and reduce waste.

For the synthesis of phenols from benzoic acids, which can be a related transformation, a heterogeneous CO2-mediated CeO2-5CuO catalyst has been developed for the decarboxylative oxidation of benzoic acids with high selectivity. This type of heterogeneous catalysis is advantageous for scale-up as it allows for easy separation and reuse of the catalyst.

The use of continuous flow reactors is another strategy for improving the efficiency and safety of chemical processes, particularly for reactions that are exothermic or involve hazardous reagents.

| Optimization Aspect | Strategy | Example/Rationale |

| Yield and Purity | Use of microporous catalysts (e.g., zeolites) | Enhances regioselectivity in iodination, leading to higher purity isomers. |

| Yield and Purity | Advanced purification techniques | Recrystallization, SPE, TLC, sublimation, and distillation to remove impurities. |

| Process Efficiency | Enzymatic cascades | In situ cofactor regeneration for cost-effective and selective methylation. |

| Process Efficiency | Heterogeneous catalysis | Facile catalyst separation and reuse, as demonstrated in the synthesis of meta-phenols. |

| Process Efficiency | Continuous flow reactors | Improved heat and mass transfer, enhanced safety, and scalability. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Iodo-2,3-dimethoxybenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm its unique substitution pattern and regiochemistry.

¹H and ¹³C NMR for Confirmation of Substitution Patterns

The ¹H NMR spectrum of this compound provides crucial information about the protons on the aromatic ring and the methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly diagnostic for the 1,2,3,5-tetrasubstituted pattern. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, including the carboxyl, methoxy, and aromatic carbons, further corroborating the substitution pattern.

Detailed spectral data for related dimethoxybenzoic acid isomers are available and serve as a reference for interpreting the spectra of the iodinated compound. chemicalbook.comchemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum of 2,3-dimethoxybenzoic acid shows characteristic signals for the aromatic protons and the two distinct methoxy groups. chemicalbook.com The introduction of an iodine atom at the 5-position significantly influences the electronic environment and, consequently, the chemical shifts of the neighboring protons and carbons, allowing for definitive assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzoic Acids

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,3-Dimethoxybenzoic acid | ¹H | Varies |

| ¹³C | Varies | |

| 3,5-Dimethoxybenzoic acid | ¹H | Varies |

| ¹³C | Varies | |

| 2-Iodo-3,5-dimethoxybenzoic acid | ¹H | Varies |

| ¹³C | Varies |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The data presented here is for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., NOESY) for Regiochemical Assignment

To unambiguously confirm the regiochemical assignment of the substituents, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for the spatial arrangement of atoms and functional groups.

In the case of this compound, a NOESY experiment would be expected to show correlations between the protons of one of the methoxy groups and the adjacent aromatic proton. This through-space coupling provides conclusive proof of the relative positions of the methoxy and iodo substituents, solidifying the structural assignment.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular conformation. This includes the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and methoxy groups relative to the ring. For instance, in the crystal structure of 2,4-dimethoxybenzoic acid, the molecule is nearly planar, while in 2,5-dimethoxybenzoic acid, an unusual intramolecular hydrogen bond is observed. researchgate.net The crystal structure of 3,4-dimethoxybenzoic acid shows that the molecule forms hydrogen-bonded dimers. researchgate.net These examples highlight how substituent positions influence the solid-state conformation. The analysis of this compound would similarly provide critical insights into its stereochemistry.

Analysis of Intermolecular Interactions (e.g., C–H···π, C–I···π contacts)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. X-ray crystallography allows for a detailed analysis of these forces, which can include conventional hydrogen bonds as well as weaker interactions like C–H···π and C–I···π contacts. ias.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, electrospray ionization (ESI) is a common soft ionization technique that would typically yield the deprotonated molecule, [M-H]⁻. sci-hub.se The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. The loss of carbon dioxide from the carboxylate anion is a characteristic fragmentation pathway for deprotonated benzoic acids. sci-hub.sedocbrown.info Other expected fragment ions would arise from the cleavage of the methoxy groups. The presence of iodine would be readily identified by its characteristic isotopic pattern. Derivatization techniques can also be employed to enhance the detection and identification of carboxylic acids in complex mixtures. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov This technique provides the exact mass of the parent ion, which can be used to deduce the molecular formula. For this compound, with a molecular formula of C9H9IO4, the theoretical exact mass can be calculated. HRMS measurements can confirm this mass with a high degree of confidence, typically within a few parts per million (ppm). nih.gov The accurate mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. nih.gov

| Parameter | Value |

| Molecular Formula | C9H9IO4 |

| Theoretical Exact Mass | 307.9546 g/mol |

| Commonly Observed Ion | [M+H]+ |

This table presents the theoretical exact mass for this compound, a key parameter determined using High-Resolution Mass Spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This technique is highly effective for assessing the purity of this compound and for detecting any trace impurities. researchgate.net The method can be optimized to separate the target compound from starting materials, by-products, and other related substances. rrml.ro In LC-MS/MS, the compound is first separated on a chromatographic column and then ionized and detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information and enhancing selectivity and sensitivity for trace analysis. researchgate.net

| Technique | Application | Key Advantages |

| LC-MS/MS | Purity assessment, Trace impurity analysis | High sensitivity, High selectivity, Structural information from fragmentation |

This table summarizes the application and advantages of LC-MS/MS in the analysis of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are instrumental in identifying the functional groups present in this compound and understanding the electronic effects of its substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. spectroscopyonline.com The presence of a carboxylic acid is indicated by a broad O-H stretching band and a strong C=O stretching band. spectroscopyonline.com The C-O stretches of the methoxy groups and the aromatic C-H and C=C stretches will also be present. The C-I bond also has a characteristic stretching vibration, although it appears in the low-frequency region of the spectrum. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Methoxy | C-O Stretch | 1275 - 1200 and 1150 - 1085 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl Halide | C-I Stretch | 600 - 500 |

This table outlines the expected FT-IR absorption bands for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Effects of Iodine

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the electronic effects of the iodine and methoxy substituents on the benzoic acid chromophore. The iodine atom, being a halogen, can have both inductive (-I) and resonance (+R) effects, which can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzoic acid. Similarly, the methoxy groups are strong activating groups and can influence the electronic transitions. The specific λmax values can be used to study these electronic effects.

| Substituent | Electronic Effect | Influence on UV-Vis Spectrum |

| Iodine | Inductive (-I) and Resonance (+R) | Shifts in absorption maxima (λmax) |

| Methoxy | Resonance (+R) and Inductive (-I) | Shifts in absorption maxima (λmax) |

This table describes the electronic effects of the substituents in this compound and their influence on its UV-Vis spectrum.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. mdpi.com For this compound, a reversed-phase HPLC method is typically employed for purity assessment. ekb.eg This involves using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. nih.gov HPLC can also be used for the preparative isolation and purification of the compound. evitachem.com

| HPLC Parameter | Typical Conditions for Analysis |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector set at a specific wavelength (e.g., 254 nm) |

| Purity Calculation | Based on the relative peak area of the main compound |

This table provides typical parameters for the HPLC analysis of this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions, offering a rapid, cost-effective, and efficient means to assess the progress of a synthesis. In the context of the preparation of this compound, TLC is crucial for qualitatively tracking the consumption of the starting material and the formation of the desired product, as well as identifying the presence of any potential byproducts or impurities.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (an eluting solvent or solvent mixture). The separation is based on the polarity of the compounds. For the synthesis of this compound, which is commonly prepared by the electrophilic iodination of 2,3-dimethoxybenzoic acid, TLC allows for a clear distinction between the starting material and the iodinated product.

Detailed Research Findings

In a representative synthetic procedure, the iodination of 2,3-dimethoxybenzoic acid can be monitored using silica gel 60 F254 plates as the stationary phase. A suitable mobile phase for this separation is a mixture of ethyl acetate (B1210297) and hexane (B92381), often with a small amount of acetic acid to ensure sharp, well-defined spots for the carboxylic acids by suppressing their ionization. A common mobile phase composition for such aromatic acids is a 3:7 (v/v) mixture of ethyl acetate and hexane with 1% acetic acid.

The progress of the reaction is monitored by periodically taking a small aliquot from the reaction mixture, diluting it with a suitable solvent (e.g., ethyl acetate), and spotting it onto the TLC plate. For comparison, spots of the pure starting material (2,3-dimethoxybenzoic acid) and a "co-spot" (a mixture of the starting material and the reaction mixture) are also applied to the same plate.

The TLC plate is then developed in a chamber saturated with the mobile phase vapor. After the solvent front has ascended to a sufficient height, the plate is removed, the solvent front is marked, and the plate is dried. Visualization of the spots is typically achieved under UV light at 254 nm, where the aromatic rings of the compounds absorb the light and appear as dark spots against the fluorescent background of the plate. The introduction of an iodine atom into the aromatic ring of 2,3-dimethoxybenzoic acid increases its molecular weight and can slightly alter its polarity. In a normal-phase TLC system with a moderately polar eluent, the product, this compound, is generally less polar than the starting material due to the large, polarizable iodine atom, and thus travels further up the plate, resulting in a higher Retention Factor (Rf) value.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. The presence of a single, well-defined spot for the product indicates a clean reaction, while the appearance of other spots would suggest the formation of byproducts.

The following interactive data table summarizes the typical TLC results for monitoring the synthesis of this compound.

| Compound | Stationary Phase | Mobile Phase (v/v/v) | Visualization | Hypothetical Rf Value |

| 2,3-Dimethoxybenzoic acid | Silica Gel 60 F254 | Ethyl Acetate / Hexane / Acetic Acid (3:7:0.1) | UV (254 nm) | 0.45 |

| This compound | Silica Gel 60 F254 | Ethyl Acetate / Hexane / Acetic Acid (3:7:0.1) | UV (254 nm) | 0.55 |

Chemical Transformations and Derivatization Strategies of this compound

This compound is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring an aryl iodide, a carboxylic acid, and two methoxy groups, allows for a variety of chemical transformations. These functional groups can be selectively targeted to create a diverse range of derivatives, making it a key intermediate in the synthesis of more complex molecules. This article explores the primary chemical transformations and derivatization strategies for this compound, focusing on reactions at the aryl iodide moiety, interconversions of the carboxylic acid group, and substitution reactions of the aromatic ring.

Advanced Applications in Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate

The specific arrangement of reactive sites on the 5-Iodo-2,3-dimethoxybenzoic acid molecule positions it as a versatile intermediate in organic synthesis. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid chlorides, while the iodine atom serves as a handle for introducing further complexity through various coupling reactions.

Building Block for Complex Organic Molecules

This compound serves as a fundamental building block for the construction of more elaborate molecular architectures. The presence of the iodine substituent is particularly significant, as it allows for carbon-carbon bond-forming reactions, such as the Suzuki or Sonogashira cross-coupling reactions, which are pivotal in modern medicinal chemistry myskinrecipes.com. This reactivity enables chemists to link the benzoic acid core to other molecular fragments, systematically building up complex structures.

The utility of halogenated benzoic acid derivatives has been demonstrated in on-surface synthesis, a technique used to create functional molecular structures directly on a substrate researchgate.net. This approach can be used to form dimers or linear and zigzag molecular rows, highlighting the potential of precursors like this compound in the bottom-up construction of novel nanomaterials researchgate.net. The related compound, 5-Iodo-2,3-dimethoxybenzaldehyde, is also noted for its role as a scaffold in the synthesis of research chemicals and as a component in the creation of complex compounds biosynth.com.

Precursor in the Synthesis of Agrochemical Compounds

While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available research, its characteristics as a versatile synthetic intermediate suggest its potential in this field. The development of novel agrochemicals, such as herbicides, fungicides, and pesticides, often relies on the synthesis of new bioactive molecules. Benzoic acid and its derivatives are known to possess antimicrobial and antifungal properties and are widely used as preservatives in food nih.govresearchgate.net. The structural motifs present in this compound could be incorporated into new agrochemical candidates to explore and optimize bioactivity.

Intermediate for Biologically Active Molecules

A significant application of this compound is its role as a key intermediate in the synthesis of potent, biologically active molecules for the pharmaceutical industry. A notable example is its use as a precursor for the synthesis of (S)-5-Iodo-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, also known as MIZAC sci-hub.se. MIZAC is a selective 5-HT3 receptor antagonist sci-hub.se. This class of compounds, often called "setrons," includes important antiemetic drugs used to manage nausea and vomiting, particularly that induced by cancer chemotherapy wikipedia.org.

The synthesis of MIZAC involves converting this compound into its more reactive acid chloride derivative, which is then reacted with (S)-3-aminoquinuclidine to form the final amide product sci-hub.se. This application underscores the compound's value in medicinal chemistry for accessing complex and pharmacologically relevant scaffolds.

Contributions to Materials Science Research

The rigid, planar structure and tunable electronic properties of aromatic compounds like this compound make them attractive candidates for research in materials science.

Development of Advanced Materials (e.g., Liquid Crystals, Organic Semiconductors)

While not a conventional liquid crystal itself, the rigid core structure of this compound is a feature common to many mesogens (molecules that can form liquid crystal phases). The development of liquid crystalline materials often involves incorporating rigid aromatic units, such as substituted benzene (B151609) rings, into a larger molecular framework. The functional groups on this compound offer pathways to attach the flexible terminal chains that are also characteristic of liquid crystals.

In the field of organic electronics, benzoic acid derivatives have been explored as additives to regulate the crystal growth and charge transport properties of organic semiconductors researchgate.net. These additives can help form well-ordered interfacial layers that improve the performance of devices like organic thin-film transistors researchgate.net. Furthermore, iodinated benzoic acid molecules can undergo dehalogenation and polymerization on surfaces, a process that can be used to create covalent nanostructures researchgate.net. The study of interfacial charge-transfer transitions between benzoic acid derivatives and inorganic semiconductors is also an active area of research, with potential applications in solar energy conversion and chemical sensing rsc.org. These research avenues suggest the potential utility of this compound and related structures in the design of new functional organic materials.

Development of Chemical Probes and Research Reagents

This compound is a valuable precursor for creating sophisticated tools for biomedical research, particularly in the field of neuroscience. Its structure is suitable for the development of radiolabeled molecules used in advanced imaging techniques.

Specifically, it has been used as a synthetic precursor for a Positron Emission Tomography (PET) tracer for dopamine receptors in the brain biosynth.com. PET is a powerful imaging technique that allows for the visualization and quantification of physiological processes in living subjects nih.govnih.gov. By incorporating a positron-emitting isotope (such as Iodine-125, a radioactive isotope of iodine) into the MIZAC structure derived from this compound, researchers can create a radiotracer that binds to 5-HT3 receptors sci-hub.se. Similarly, it has been described as a radiolabeled substrate for dopamine synthesis studies biosynth.com. These tracers allow researchers to map the distribution and density of these receptors in the brain, providing invaluable insights into neurological disorders and the mechanisms of drug action. This application firmly establishes this compound as a key reagent in the development of chemical probes for exploring complex biological systems.

Summary of Applications

| Field | Application Area | Specific Role of this compound |

| Organic Synthesis | Complex Molecule Synthesis | Building block for C-C bond formation via cross-coupling reactions myskinrecipes.comresearchgate.net. |

| Agrochemicals | Potential precursor for novel bioactive compounds. | |

| Pharmaceuticals | Intermediate for biologically active molecules, such as 5-HT3 receptor antagonists sci-hub.se. | |

| Materials Science | Advanced Materials | Potential component for organic semiconductors and liquid crystals researchgate.netresearchgate.netrsc.org. |

| Chemical Biology | Research Reagents | Precursor for radiolabeled chemical probes and PET tracers for brain imaging sci-hub.sebiosynth.com. |

Synthesis of Radiolabeled Ligands for Receptor Binding Studies

This compound is a crucial precursor in the synthesis of radiolabeled ligands, which are indispensable tools for studying receptor binding and distribution in biological systems. The introduction of a radioactive isotope, such as Iodine-125 (¹²⁵I), allows for highly sensitive detection and quantification of the ligand's interaction with its target receptor. A prominent example of this application is the synthesis of the potent and selective 5-HT₃ receptor antagonist, [¹²⁵I]-MIZAC ((S)-5-[¹²⁵I]iodo-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide) sci-hub.se.

The synthesis of the unlabeled MIZAC begins with the hydrolysis of methyl 5-iodo-2,3-dimethoxybenzoate to yield this compound sci-hub.se. This acid is then converted to its corresponding acid chloride, which subsequently reacts with (S)-3-aminoquinuclidine to form the final MIZAC compound sci-hub.se.

For radiolabeling, a common strategy involves the use of a non-radioactive precursor that can be readily converted to the iodinated product. In the case of [¹²⁵I]-MIZAC, a tributyltin derivative serves as the precursor for an iododestannylation reaction. The synthesis of this precursor starts from 5-bromo-2,3-dimethoxybenzoic acid, which is preferred over the iodo-compound to avoid contamination with carrier iodine sci-hub.se. This bromo-acid is converted to the corresponding (S)-5-(tri-n-butylstannyl)-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide. The final radiolabeling step involves the reaction of this tributyltin precursor with [¹²⁵I]sodium iodide in the presence of an oxidizing agent, yielding high specific activity [¹²⁵I]-MIZAC sci-hub.se. This radioligand has demonstrated high affinity for the 5-HT₃ receptor, with a dissociation constant (K D) of 1.37 ± 0.21 nM in rat entorhinal cortex sci-hub.se.

| Precursor Compound | Reagents | Product | Application |

| This compound | SOCl₂, (S)-3-aminoquinuclidine | (S)-5-Iodo-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide (MIZAC) | Unlabeled ligand for receptor binding studies |

| (S)-5-(tri-n-butylstannyl)- 2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide | [¹²⁵I]NaI, Oxidizing Agent | [¹²⁵I]-MIZAC | Radiolabeled ligand for in vitro identification of the 5-HT₃ receptor |

Scaffolds for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the development of receptor antagonists. By systematically modifying the structure of derivatives synthesized from this core, researchers can elucidate the key molecular features required for potent and selective biological activity.

An example of such a study involves the exploration of MIZAC derivatives to understand the requirements for high-affinity binding to the 5-HT₃ receptor. A series of racemic 2-alkoxy derivatives of MIZAC were synthesized to investigate the impact of substituent changes on receptor affinity sci-hub.se. These studies revealed that optimal affinity is achieved with small, electron-withdrawing substituents at the 5-position of the aromatic ring and bulky substituents at the 2-position sci-hub.se.

The general pharmacophore for 5-HT₃ receptor antagonists includes an aromatic or heteroaromatic ring, a carbonyl-containing linker, and a basic center wikipedia.org. The this compound moiety provides the substituted aromatic ring and the carboxylic acid group that can be readily converted to an amide, forming the essential linker. The iodine atom at the 5-position is a key feature, and modifications at this and other positions on the aromatic ring, as well as variations in the amine portion of the molecule, allow for a systematic investigation of the SAR. This approach is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties in the drug discovery process.

| Compound Modification | Effect on 5-HT₃ Receptor Affinity |

| Small, electron-withdrawing substituents at the 5-position of the aromatic ring | Optimal affinity |

| Bulky substituents at the 2-position of the aromatic ring | Optimal affinity |

Future Research Avenues and Emerging Trends

Exploration of Green Chemistry Principles in Synthesis

The synthesis of 5-Iodo-2,3-dimethoxybenzoic acid and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgwjpmr.commun.ca Future research in this area will likely focus on several key principles.

One of the primary goals is to improve atom economy , a concept developed by Barry Trost that considers how many atoms of the reactants are incorporated into the final product. acs.org Traditional iodination methods can sometimes utilize reagents in large excess, leading to significant waste. mit.edu Future synthetic strategies will aim to maximize the incorporation of all materials used in the process into the final product. acs.org

Another critical aspect is the use of safer solvents and reagents . Research is ongoing to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents. organic-chemistry.orgbrazilianjournals.com.br For instance, protocols for the iodination of activated aromatic compounds using potassium iodide in aqueous methanol (B129727) have been developed, offering an acid-free and milder alternative to traditional methods. organic-chemistry.org Similarly, the development of metal- and base-free methods for the synthesis of aryl iodides from arylhydrazines and iodine in DMSO presents a safer and more efficient protocol. researchgate.net

Furthermore, the principle of using catalytic reagents over stoichiometric ones is a major driver of innovation. acs.org Catalytic methods not only reduce waste but also often lead to higher selectivity and efficiency. Research into recyclable catalysts, such as iodobenzene (B50100) in combination with an oxidant for regioselective bromination, provides a template for developing similar catalytic iodination processes. organic-chemistry.org The use of enzymes, which operate under mild conditions and exhibit high specificity, could also eliminate the need for protecting groups, further streamlining the synthesis and reducing waste. acs.org

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount for enhancing the synthetic utility of this compound. Research in this domain is branching into two main directions: catalysts for the regioselective synthesis of the molecule itself and catalysts for its subsequent functionalization.

For the synthesis, achieving high regioselectivity in the iodination of the 2,3-dimethoxybenzoic acid precursor is crucial. The electron-donating methoxy (B1213986) groups direct iodination, but controlling the position of the iodine atom to exclusively yield the 5-iodo isomer is a key challenge. Future catalysts will likely be designed to offer greater control over this regioselectivity. For example, the use of silver salts like Ag2SO4, AgSbF6, AgBF4, and AgPF6 in conjunction with iodine has shown promise in the regioselective iodination of other chlorinated aromatic compounds and could be adapted for this system. nih.govnih.gov

Once synthesized, the aryl iodide moiety of this compound serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful tool for forming carbon-carbon bonds. wwjmrd.com Recent advances in catalyst development for the Suzuki-Miyaura coupling have focused on using palladium-based catalysts with specialized ligands, as well as exploring other transition metals like nickel, which can be more cost-effective. nih.govrsc.orgmdpi.com The development of highly active and recyclable catalysts, including those supported on magnetic nanoparticles or encapsulated in polymeric matrices, will be crucial for industrial-scale applications. nih.gov These catalysts can facilitate the coupling of this compound with a wide range of boronic acids to generate a diverse library of derivatives with potentially interesting biological or material properties.

Photochemical Transformations of the Aryl Iodide Moiety

The aryl iodide bond in this compound is susceptible to photochemical activation, opening up a new dimension of reactivity that is often milder and more selective than traditional thermal methods. Future research will likely exploit this property to forge new chemical bonds and construct complex molecular architectures.

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under exceptionally mild conditions. nih.govrsc.org This approach avoids the use of toxic and stoichiometric reagents like tributyltin hydride. nih.gov The generated aryl radical from this compound can participate in a variety of transformations, including:

Carbon-carbon bond formation: The aryl radical can be coupled with alkenes or other radical acceptors to form new C-C bonds. acs.orgresearchgate.net This allows for the direct arylation of various substrates.

Carbon-heteroatom bond formation: Photocatalytic methods can also be employed to form C-N and C-S bonds. For example, the coupling of aryl iodides with sulfonamides or thiols can be achieved using a combination of a photocatalyst and a nickel catalyst. nih.govbeilstein-journals.orgprinceton.edu

Intramolecular reactions: The generated aryl radical can undergo intramolecular reactions, such as 1,5-hydrogen transfer, to create complex cyclic structures. rsc.org This strategy has been used in the synthesis of natural product scaffolds.

Furthermore, photo-induced metal-catalyst-free reactions are gaining traction. For instance, a photo-induced halogen exchange (Finkelstein reaction) allows for the synthesis of aryl iodides from aryl bromides under mild, catalyst-free conditions, which could be a green alternative for the synthesis of the title compound itself. acs.org The direct photochemical reaction of acyl iodides with aryl halides has also been studied, leading to exchange reactions or the formation of polymeric materials. researchgate.net The application of these photochemical strategies to this compound could lead to the discovery of novel transformations and the efficient synthesis of valuable compounds.

Integration into Flow Chemistry Systems for Continuous Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering numerous advantages in terms of safety, efficiency, and scalability. vapourtec.commdpi.comdrreddys.comazolifesciences.com The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry systems.

Enhanced Safety and Control: Halogenation reactions, including iodination, are often highly exothermic and can be difficult to control on a large scale in batch reactors. rsc.orgrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. azolifesciences.comsioc-journal.cn Hazardous reagents can be generated and consumed in situ, reducing the need for their storage and handling. vapourtec.com

Process Optimization: Flow chemistry facilitates rapid reaction optimization by allowing for the systematic variation of parameters such as temperature, pressure, residence time, and reagent stoichiometry. mdpi.com Computational fluid dynamics (CFD) simulations can be used to model and predict reaction outcomes, further accelerating the optimization process. rsc.org The application of flow chemistry to the synthesis of halogenated aromatic compounds and pharmaceutical intermediates is already well-established, providing a solid foundation for the development of a continuous process for this compound. vapourtec.comrsc.orgsioc-journal.cn

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major products and yields of new reactions. mit.edubohrium.comacs.org This can save significant time and resources by avoiding failed experiments. For a molecule like this compound, which has multiple reactive sites, ML models could predict the regioselectivity of various transformations, guiding the choice of reagents and reaction conditions. Neural network models have already been developed to predict suitable catalysts, solvents, reagents, and temperatures for organic reactions. nih.gov

Predicting Physicochemical Properties: AI models can also predict various properties of molecules, such as their solubility, toxicity, and bioavailability, before they are even synthesized. nih.gov This allows chemists to prioritize the synthesis of the most promising candidates, further streamlining the development pipeline. The integration of AI and ML into the research and development workflow for this compound and its derivatives holds immense promise for accelerating innovation and discovery.

Q & A

Q. What are the standard synthetic routes for 5-iodo-2,3-dimethoxybenzoic acid, and how are they validated?

The compound is typically synthesized via electrophilic iodination of 2,3-dimethoxybenzoic acid derivatives. A validated method involves using iodine in the presence of tert-butyl (2-aminoethyl)ethylcarbamate under controlled conditions, as described by Joshua et al. (2008) . Characterization includes 1H/13C NMR (δ values referenced to deuterated methanol) and LC-MS (positive electrospray ionization) to confirm molecular weight (m/z) and structural integrity. Purity validation (>95%) is achieved through high-performance liquid chromatography (HPLC) .

Q. What safety precautions are critical when handling this compound?

The compound exhibits skin irritation (H315) , serious eye irritation (H319) , and potential respiratory irritation (H335). Safety protocols include:

- Using PPE (gloves, goggles, lab coats).

- Working in a fume hood to avoid inhalation of dust.

- Immediate eye rinsing with water for 15 minutes if exposed (P305+P351+P338) .

Q. How is this compound characterized structurally and functionally?

Key techniques:

- NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and iodine-induced deshielding effects on aromatic protons .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 308.0 for [M+H]+) .

- X-ray crystallography : Resolves iodine’s steric and electronic effects on the benzoic acid backbone .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

Optimization strategies include:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) to reduce iodine overoxidation.

- Catalyst screening : Testing iodination catalysts (e.g., N-iodosuccinimide) for regioselectivity .

- Purification refinement : Using gradient sublimation or preparative HPLC to isolate high-purity fractions (>99%) .

Q. What advanced analytical methods resolve contradictions in spectroscopic data for iodine-substituted benzoic acids?

Contradictions in NMR or LC-MS data (e.g., unexpected splitting or m/z deviations) require:

Q. How is this compound applied in medicinal chemistry research?

The iodine substituent enhances binding affinity in receptor ligands (e.g., dopamine D3 receptor probes) due to its polarizable van der Waals interactions . Methodological applications include:

Q. What strategies mitigate iodine’s instability in long-term storage of this compound?

Stability challenges (e.g., deiodination or oxidation) are addressed by:

- Light-sensitive packaging : Storing in amber vials under inert gas (argon/nitrogen).

- Lyophilization : Converting to a stable salt form (e.g., sodium carboxylate) for aqueous compatibility .

Methodological Design & Data Analysis

Q. How to design experiments assessing iodine’s role in modulating benzoic acid reactivity?

Experimental frameworks include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.